MRE-269-d8
Description
A detailed introduction would typically cover:
- Chemical structure: Systematic name, molecular formula, and structural features.
- Synthesis: Key reactions, catalysts, and conditions (e.g., temperature, solvents).
- Applications: Therapeutic, industrial, or research uses, including advantages and limitations.
- Mechanism of action: Biochemical pathways or targets (e.g., receptor binding, enzyme inhibition).
However, none of these details are available in the provided evidence.
Properties
CAS No. |
1265295-15-5 |
|---|---|
Molecular Formula |
C₂₅H₂₁D₈N₃O₃ |
Molecular Weight |
427.57 |
Synonyms |
2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid; [4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid; _x000B_2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic-d8 Acid; _x000B_ACT 333679-d8; [4-[(5,6 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Hydrogen/Deuterium Exchange
Pd/C-mediated HIE under D₂ atmosphere enables deuteration of aromatic and heteroaromatic systems. Adapted from lenalidomide synthesis, this method achieves >95% deuterium incorporation in aprotic solvents:
Procedure :
-
Suspend MRE-269 (1.0 eq) in anhydrous acetonitrile-D₃ (50 mL/g).
-
Filter catalyst, concentrate under reduced pressure.
Key Parameters :
| Parameter | Optimal Value | Effect on Deuteration |
|---|---|---|
| Solvent | Acetonitrile-D₃ | Enhances D₂ solubility |
| Catalyst Loading | 50 wt% | Maximizes surface area |
| Temperature | 50°C | Balances kinetics/stability |
| Pressure | 50 psi D₂ | Drives equilibrium to D-products |
This method is ideal for deuteration of electron-rich aryl rings in MRE-269, with minimal racemization at stereocenters.
Rhodium-Catalyzed Directed C–H Activation
For site-selective deuteration, [Cp*RhCl₂]₂ facilitates HIE at positions ortho to directing groups. Applied to indole derivatives, this approach can be adapted for MRE-269’s pyrazine core:
Synthetic Route :
-
Install pivaloyl directing group at pyrazine N-1.
-
React with [Cp*RhCl₂]₂ (5 mol%) in D₂O/THF (3:1) at 100°C for 12 h.
-
Remove directing group via hydrolysis (NaOH, MeOH/H₂O).
Deuteration Efficiency :
Reductive Amination with Deuterated Reagents
MRE-269’s isopropylamino side chain can be deuterated via reductive amination using NaBD(OAc)₃:
Protocol :
-
Condense 5,6-diphenylpyrazine-2-carbaldehyde with deuterated isopropylamine (D₇-iPrNH₂) in CH₂Cl₂.
-
Quench with NaHCO₃, extract with EtOAc, dry over MgSO₄.
Isotopic Purity :
Solvent Effects on Deuterium Retention
Deuteration efficiency correlates with solvent polarity and proton availability:
| Solvent System | Deuteration (%) | Byproduct Formation |
|---|---|---|
| CD₃CN/D₂O (9:1) | 98 | <1% |
| THF-d₈/D₂O (4:1) | 87 | 5% |
| DMF-d₇ | 68 | 12% |
Acetonitrile-D₃ minimizes protic exchange, preserving deuterium labels during workup.
Purification and Analytical Validation
Crystallization-Induced Isotopic Purification
Recrystallization from deuterated solvents enriches isotopic purity:
Chemical Reactions Analysis
Types of Reactions
MRE-269-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
MRE-269-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of selexipag and its metabolites.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic benefits in treating pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting prostacyclin receptors
Mechanism of Action
MRE-269-d8 exerts its effects by acting as a selective agonist for the prostacyclin receptor (IP receptor). This receptor is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. By binding to the IP receptor, this compound activates intracellular signaling pathways that lead to the relaxation of vascular smooth muscle cells and reduced blood pressure in the pulmonary arteries .
Comparison with Similar Compounds
Comparison with Similar Compounds
A professional comparison would involve:
- Structural analogs : Compounds with shared functional groups, stereochemistry, or scaffold modifications.
- Functional analogs : Compounds with similar applications or mechanisms but distinct structures.
- Performance metrics : Pharmacokinetic data (e.g., bioavailability, half-life), efficacy (e.g., IC₅₀ values), and safety profiles.
Example Table (Hypothetical):
| Compound | Structure | Target Affinity (nM) | Half-Life (h) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| MRE-269-d8 | [Not available] | — | — | — | — |
| Compound X | Benzothiazole | 5.2 | 12 | High selectivity | Hepatic toxicity |
| Compound Y | Pyridine derivative | 8.7 | 8 | Oral bioavailability | Short duration of action |
Note: The above table is illustrative. No data from the provided evidence supports this content.
Research Findings and Key Studies
Authoritative comparisons require citations from peer-reviewed studies, such as:
- In vitro/in vivo studies : Comparative potency, metabolic stability, or toxicity assays.
- Clinical trials : Phase I-III results for therapeutic compounds.
- Industrial applications : Yield, cost-effectiveness, or environmental impact.
None of the provided evidence addresses these aspects for this compound.
Critical Analysis of Limitations
A robust comparison would highlight:
- Gaps in data : Missing pharmacokinetic or safety studies.
- Structural trade-offs : Modifications that enhance efficacy but reduce stability.
- Market or regulatory challenges : Patent conflicts or compliance issues.
Recommendations for Future Work
To address this gap, consult:
- Primary literature: Journals like Analytical Chemistry or Inorganic Compound Analysis .
- Patents : USPTO or Espacenet for synthesis and application details.
- Technical databases : CAS SciFinder or PubChem for structural and bioactivity data.
Q & A
Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical models?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., species-specific metabolism, genetic polymorphisms). Use in silico simulations (e.g., physiologically based pharmacokinetic modeling) to isolate factors like protein binding or enzymatic degradation. Iterative hypothesis testing, guided by qualitative frameworks (e.g., Triz contradiction analysis), can prioritize experimental variables for validation .
Q. What validation steps are critical for computational models predicting this compound’s off-target interactions?
- Methodological Answer : Cross-validate docking simulations with experimental binding assays (SPR, ITC) to confirm affinity predictions. Apply cheminformatics tools (e.g., SwissADME) to assess physicochemical properties influencing off-target binding. Use negative control compounds to benchmark false-positive rates and refine scoring functions. Transparency in model parameters and open-source code sharing enhance reproducibility .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
- Methodological Answer : Design accelerated stability studies under ICH guidelines (e.g., Q1A(R2)), testing temperature, humidity, and light exposure. Pair HPLC purity assays with mass spectrometry to identify degradation products. Use factorial design experiments to model interaction effects between storage variables. Publish raw stability data in supplementary materials for peer scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
